molecular formula C31H31N5O4 B12201017 7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B12201017
M. Wt: 537.6 g/mol
InChI Key: FQKMOIPMFBDZIZ-UHFFFAOYSA-N
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Description

“7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide” is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound’s structure suggests it may have interesting chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide” likely involves multiple steps, including the formation of the triazatricyclo core and subsequent functionalization. Typical reaction conditions may include:

    Reagents: Various organic solvents, catalysts, and protective groups.

    Conditions: Controlled temperature, pressure, and pH to ensure the desired reaction pathway.

Industrial Production Methods

Industrial production of such a compound would require optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This might involve:

    Large-scale reactors: For efficient mixing and heat transfer.

    Automation: To ensure consistency and safety.

    Purification: Techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound may undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

The compound’s unique structure makes it a candidate for studying reaction mechanisms and developing new synthetic methodologies.

Biology

    Enzyme inhibition: As a potential inhibitor of specific enzymes.

    Receptor binding: Interaction with biological receptors.

Medicine

In medicine, the compound might be explored for:

    Drug development: As a lead compound for new pharmaceuticals.

    Therapeutic applications: Potential treatments for various diseases.

Industry

Industrial applications could involve:

    Material science: Development of new materials with specific properties.

    Catalysis: Use as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which the compound exerts its effects would involve:

    Molecular targets: Specific proteins, enzymes, or receptors.

    Pathways: Biological pathways affected by the compound.

Comparison with Similar Compounds

Similar Compounds

    7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide: can be compared with other triazatricyclo compounds, highlighting differences in functional groups and biological activities.

Uniqueness

The uniqueness of the compound lies in its specific functional groups and the potential for diverse chemical and biological activities.

Properties

Molecular Formula

C31H31N5O4

Molecular Weight

537.6 g/mol

IUPAC Name

7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C31H31N5O4/c1-19-7-9-22(10-8-19)18-33-30(37)23-17-24-29(34-28-20(2)6-5-14-36(28)31(24)38)35(27(23)32)15-13-21-11-12-25(39-3)26(16-21)40-4/h5-12,14,16-17,32H,13,15,18H2,1-4H3,(H,33,37)

InChI Key

FQKMOIPMFBDZIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC3=C(N=C4C(=CC=CN4C3=O)C)N(C2=N)CCC5=CC(=C(C=C5)OC)OC

Origin of Product

United States

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